molecular formula C27H24N2O5S2 B2816576 N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide CAS No. 1112311-15-5

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide

Cat. No.: B2816576
CAS No.: 1112311-15-5
M. Wt: 520.62
InChI Key: PYTQYBKZCWKNSC-UHFFFAOYSA-N
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Description

This compound features a thiophene-2-carboxamide core substituted with a phenyl group at position 4, a methyl(4-methylphenyl)sulfamoyl moiety at position 3, and a benzodioxol-methyl group at the amide nitrogen. The benzodioxol (methylenedioxy) group is notable for enhancing metabolic stability in pharmaceuticals, while the sulfamoyl group may confer binding affinity to biological targets, such as enzymes or receptors. The phenyl and methylphenyl substituents likely influence lipophilicity and steric interactions.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-[methyl-(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O5S2/c1-18-8-11-21(12-9-18)29(2)36(31,32)26-22(20-6-4-3-5-7-20)16-35-25(26)27(30)28-15-19-10-13-23-24(14-19)34-17-33-23/h3-14,16H,15,17H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTQYBKZCWKNSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide at elevated temperatures (70–75°C). This intermediate is then reduced with lithium tetrahydroaluminate to obtain the corresponding amine, which is further reacted with aryloxymethyloxiranes to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzodioxole ring and sulfamoyl group are key functional groups that contribute to its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

Key structural features and comparisons:

Compound Name / ID Core Structure Substituents Key Functional Groups
Target Compound Thiophene-2-carboxamide 4-phenyl, 3-methyl(4-methylphenyl)sulfamoyl, N-(benzodioxol-methyl) Sulfamoyl, benzodioxol, carboxamide
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones 1,2,4-Triazole Phenylsulfonyl, difluorophenyl Sulfonyl, triazole, thione
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiophene-2-carboxamide 5-nitro, thiazolyl-methoxy(trifluoromethyl)phenyl Nitro, thiazole, trifluoromethyl
Methyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate Thiophene-3-carboxylate 2-amino, 4-cyclohexylphenyl, methyl ester Amino, cyclohexylphenyl, ester

Insights:

  • Sulfamoyl vs. Sulfonyl Groups: The target’s methyl(4-methylphenyl)sulfamoyl group differs from the phenylsulfonyl groups in ’s triazoles .
  • Benzodioxol vs. Halogenated Aromatics : The benzodioxol group in the target may improve metabolic stability compared to ’s difluorophenyl or ’s trifluoromethyl groups, which enhance lipophilicity but may increase toxicity .
  • Thiophene Carboxamide vs. Thiophene Carboxylate : The target’s carboxamide (vs. carboxylate esters in ) likely enhances hydrogen-bonding capacity and solubility .

Spectral Data Comparison

IR Spectroscopy:

Compound Type ν(C=O) (cm⁻¹) ν(NH) (cm⁻¹) ν(C=S) (cm⁻¹)
Target Compound ~1660–1680* ~3150–3319* Absent
Hydrazinecarbothioamides 1663–1682 3150–3319 1243–1258
Triazole thiones Absent 3278–3414 1247–1255

*Inferred based on structural analogs. The target’s carboxamide C=O and NH stretches align with ’s hydrazinecarbothioamides, but the absence of C=S bands distinguishes it from triazole thiones .

NMR Trends:

  • ’s nitrothiophenes show deshielded aromatic protons due to electron-withdrawing nitro groups , whereas the target’s electron-donating benzodioxol may upfield-shift adjacent protons.

Research Findings and Implications

Bioactivity Potential: The sulfamoyl and benzodioxol groups suggest possible antimicrobial or kinase-inhibitory activity, analogous to sulfonamide antibiotics and benzodioxol-containing drugs (e.g., paroxetine) .

Solubility and Stability : The carboxamide and benzodioxol groups may improve aqueous solubility compared to ’s carboxylate esters, which are prone to hydrolysis .

Synthetic Challenges : The target’s multi-step synthesis (amide coupling, sulfamoylation) may require optimization to match the high purity of ’s 99% pure nitrothiophene .

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a unique structure that combines a benzodioxole moiety with a thiophene and sulfamoyl group. This structural diversity suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or inflammation pathways.
  • Receptor Modulation : Interaction with specific receptors could alter cellular signaling pathways, leading to therapeutic effects.

Biological Activity Overview

Research indicates that compounds with similar structural motifs have demonstrated significant biological activities, including:

  • Antitumor Activity : Analogous compounds have shown potent antitumor effects against various cancer cell lines, including breast and ovarian cancers .
  • Anti-inflammatory Effects : Sulfamoyl derivatives are known for their anti-inflammatory properties, which may extend to this compound .

In Vitro Studies

In vitro studies have assessed the cytotoxic effects of the compound on cancer cell lines. Key findings include:

  • Cell Viability Assays : The compound exhibited dose-dependent cytotoxicity in several cancer cell lines, indicating its potential as an antitumor agent.
  • Mechanistic Insights : Studies utilizing flow cytometry revealed that the compound induces apoptosis in treated cells, confirming its role in promoting programmed cell death.

In Vivo Studies

Limited in vivo studies have been conducted; however, preliminary results suggest:

  • Tumor Growth Inhibition : Animal models treated with the compound showed reduced tumor growth compared to controls.
  • Safety Profile : Toxicity assessments indicated a favorable safety profile at therapeutic doses.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

Compound NameStructure FeaturesBiological ActivityNotes
Compound ABenzodioxole + ThiazolidinoneAntitumorSelective for breast cancer
Compound BBenzodioxole + SulfonamideAnti-inflammatoryEffective in rheumatoid arthritis models
Subject CompoundBenzodioxole + Thiophene + SulfamoylAntitumor & Anti-inflammatoryUnique combination may enhance selectivity

Case Studies

Case studies involving similar compounds provide insights into potential applications. For example:

  • Study on Antitumor Efficacy : A study demonstrated that derivatives of benzodioxole exhibited nanomolar activity against breast cancer cell lines, suggesting that structural modifications can enhance potency .
  • Inflammation Model : Research on sulfamoyl derivatives showed significant reductions in inflammatory markers in animal models of arthritis, indicating potential for treating inflammatory diseases .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis involves sequential functionalization of the thiophene core. Key steps include:

  • Sulfamoylation: Introduce the methyl(4-methylphenyl)sulfamoyl group via coupling reactions using bases like NaH in solvents such as DMF or DCM .
  • Carboxamide Formation: Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) for amide bond formation under inert conditions .
  • Benzodioxol Incorporation: Use nucleophilic substitution or reductive amination for the benzodioxol-methyl moiety.

Optimization Strategies:

  • Apply computational reaction path searches (e.g., ICReDD’s quantum chemical calculations) to predict optimal temperatures and solvent systems .
  • Monitor reaction progress via HPLC to adjust stoichiometry and minimize side products .

Basic: What analytical techniques are most effective for characterizing structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR for verifying substituent positions and stereochemistry.
  • High-Resolution Mass Spectrometry (HR-MS): Confirm molecular formula and purity.
  • High-Performance Liquid Chromatography (HPLC): Quantify impurities and validate synthetic efficiency .

Advanced: How can computational chemistry enhance the design of derivatives with improved bioactivity?

Methodological Answer:

  • Quantum Mechanical Calculations: Use density functional theory (DFT) to predict electronic properties and reactive sites for functional group modifications .
  • Molecular Docking: Screen derivatives against target proteins (e.g., kinases) to prioritize candidates for synthesis.
  • Machine Learning (ML): Train models on existing bioactivity datasets to predict ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles .

Advanced: How to resolve discrepancies in biological activity data across studies?

Methodological Answer:

  • Standardized Assays: Replicate studies under controlled conditions (e.g., cell line authenticity, serum concentration).
  • Meta-Analysis: Apply statistical tools (e.g., hierarchical clustering) to identify outliers or confounding variables.
  • Computational Validation: Use molecular dynamics simulations to assess binding mode consistency .

Basic: What parameters are critical for scaling up synthesis?

Methodological Answer:

  • Heat Transfer: Optimize exothermic reactions using jacketed reactors to prevent thermal runaway .
  • Solvent Recovery: Implement membrane separation technologies (e.g., nanofiltration) for cost-effective solvent recycling .
  • Safety Protocols: Design pressure-relief systems for high-temperature steps involving volatile reagents .

Advanced: How to conduct systematic SAR studies for pharmacophore elucidation?

Methodological Answer:

  • Scaffold Diversification: Synthesize analogs with modifications to the benzodioxol, sulfamoyl, or phenylthiophene groups .
  • Bioactivity Profiling: Test derivatives in parallel assays (e.g., enzyme inhibition, cytotoxicity) to map functional group contributions.
  • 3D-QSAR Modeling: Generate CoMFA/CoMSIA models to correlate structural features with activity trends .

Basic: How to minimize impurities during synthesis?

Methodological Answer:

  • Purification Techniques: Use column chromatography (silica gel, gradient elution) or recrystallization (e.g., ethanol/water mixtures) .
  • Reagent Purity: Source high-grade starting materials and pre-dry solvents (e.g., molecular sieves for DMF).
  • Byproduct Monitoring: Track intermediates via TLC or inline IR spectroscopy .

Advanced: What advanced spectroscopic methods study dynamic behavior in solution?

Methodological Answer:

  • 2D NMR (NOESY/ROESY): Probe intramolecular interactions and conformational flexibility.
  • Dynamic Light Scattering (DLS): Assess aggregation tendencies in aqueous buffers.
  • Time-Resolved Fluorescence: Measure rotational correlation times to infer solvation dynamics .

Basic: Which solvent systems support crystallization for X-ray studies?

Methodological Answer:

  • Slow Evaporation: Use mixed solvents (e.g., DCM/hexane) to grow single crystals.
  • Diffraction-Grade Crystals: Optimize supersaturation via temperature-controlled vapor diffusion.
  • Solvent Compatibility: Avoid high-boiling solvents (e.g., DMF) that impede crystal formation .

Advanced: How can ML predict metabolic stability of derivatives?

Methodological Answer:

  • Dataset Curation: Compile metabolic half-life data for structurally related compounds.
  • Feature Engineering: Include descriptors like logP, topological surface area, and hydrogen bond donors.
  • Model Training: Use random forest or graph neural networks to predict cytochrome P450 interactions .

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